(2E)-3-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid
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Overview
Description
(2E)-3-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl moiety, which is further connected to a prop-2-enoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid typically involves the introduction of the difluoromethyl group to the phenyl ring, followed by the formation of the prop-2-enoic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the phenyl ring. This can be achieved through metal-based methods, electrophilic, nucleophilic, radical, and cross-coupling reactions . The reaction conditions often require the use of catalysts and specific solvents to facilitate the difluoromethylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluorocarbene reagents. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
(2E)-3-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar chemical properties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with comparable applications.
Uniqueness
(2E)-3-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2S/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSGXNUPXGFLHD-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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